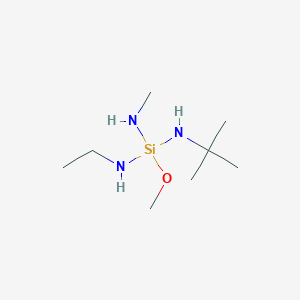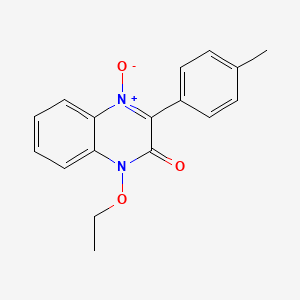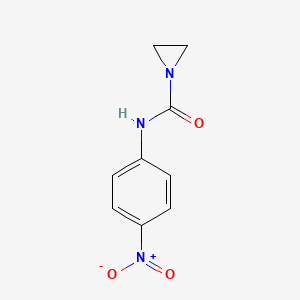![molecular formula C15H17BrO2 B14165598 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone CAS No. 243445-15-0](/img/structure/B14165598.png)
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone is an organic compound with the molecular formula C15H17BrO2 It is a derivative of cyclohexanone, featuring a bromophenyl group and an oxopropyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone typically involves a multi-step process. One common method is the Friedel-Crafts acylation reaction, where cyclohexanone is reacted with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and efficiency. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzophenone.
Reduction: Formation of 2-[3-(4-bromophenyl)-3-hydroxypropyl]cyclohexanol.
Substitution: Formation of compounds like 2-[3-(4-methoxyphenyl)-3-oxopropyl]cyclohexanone or 2-[3-(4-cyanophenyl)-3-oxopropyl]cyclohexanone.
Scientific Research Applications
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone involves its interaction with specific molecular targets and pathways. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxopropyl group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(4-Chlorophenyl)-3-oxopropyl]cyclohexanone
- 2-[3-(4-Methylphenyl)-3-oxopropyl]cyclohexanone
- 2-[3-(3-Bromophenyl)-3-oxopropyl]cyclohexanone
Uniqueness
2-[3-(4-Bromophenyl)-3-oxopropyl]cyclohexanone is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
243445-15-0 |
|---|---|
Molecular Formula |
C15H17BrO2 |
Molecular Weight |
309.20 g/mol |
IUPAC Name |
2-[3-(4-bromophenyl)-3-oxopropyl]cyclohexan-1-one |
InChI |
InChI=1S/C15H17BrO2/c16-13-8-5-12(6-9-13)15(18)10-7-11-3-1-2-4-14(11)17/h5-6,8-9,11H,1-4,7,10H2 |
InChI Key |
IEEQNZBQNPIJCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)CCC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


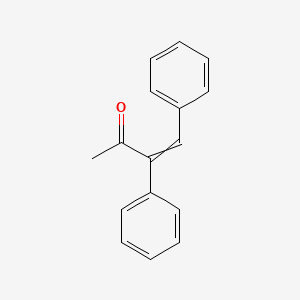
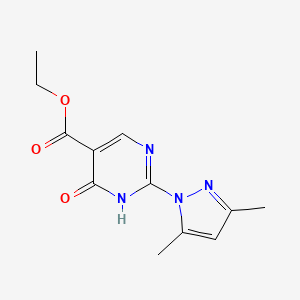
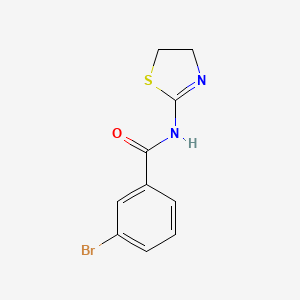
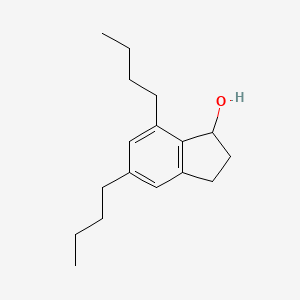
![1-Methylbicyclo[3.1.0]hexane](/img/structure/B14165546.png)

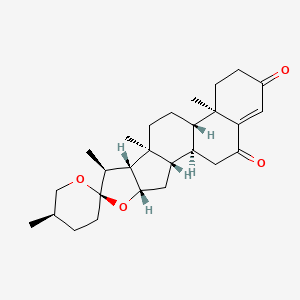
![2-(4-Isobutyl-2,3-dihydro-1H-6-thia-5,8,10-triaza-cyclopenta[c]fluoren-7-ylsulfanyl)-acetamide](/img/structure/B14165572.png)
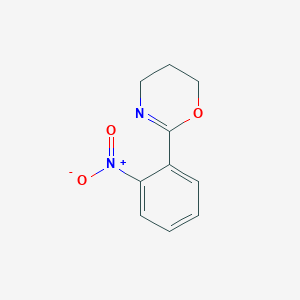
![1-[5-(Cyclohexen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]-3-(2-fluorophenyl)urea](/img/structure/B14165580.png)
